3-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-6-4-5-12(11-13)16(22)19-17-21-20-15(25-17)9-10-26(23,24)14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNMOMHLARMVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential pharmacological applications. Its structure incorporates a benzamide core linked to an oxadiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure includes a fluorine atom, a sulfonyl group, and an oxadiazole ring, contributing to its unique biological profile.
Anticancer Properties
Several studies have investigated the anticancer effects of compounds containing oxadiazole derivatives. Research has shown that oxadiazoles can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit RET kinase activity, leading to reduced cell proliferation in cancer cells expressing RET mutations .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been well-documented. Compounds similar to this compound exhibit significant antibacterial and antifungal activities.
- Case Study : In a comparative study of benzamide derivatives against various pathogens, certain oxadiazole-containing compounds demonstrated potent activity against resistant strains of bacteria .
Data Table: Biological Activities
Research Findings
Recent research has focused on synthesizing and characterizing various derivatives of benzamides and oxadiazoles to enhance their biological activities. For instance:
- Synthesis and Evaluation : A series of new oxadiazole derivatives were synthesized and evaluated for their cytotoxic activities against different cancer cell lines. The results indicated that modifications at the benzamide position significantly influenced their potency .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating tumors. Preliminary results suggest that certain derivatives can effectively reduce tumor size while exhibiting minimal toxicity .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several 1,3,4-oxadiazole derivatives (Table 1). Key variations include:
- Oxadiazole substituents : The phenylsulfonyl ethyl group distinguishes it from sulfamoyl (LMM5, LMM11), trifluoromethylphenyl (HSGN-237), and chlorothiophene (HSGN-238) substituents .
- Benzamide modifications : The 3-fluoro substitution contrasts with electron-withdrawing groups (e.g., trifluoromethoxy in HSGN-235) or bulky substituents (e.g., methylsulfonyl in ) .
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Physicochemical and ADMET Properties
- Solubility : Sulfonyl groups generally improve aqueous solubility, as seen in HSGN-235/237/238, which use trifluoromethoxy substituents for balanced hydrophilicity .
- ADMET : Analogs like LMM5 and HSGN-237 exhibit >30% intestinal absorption in predictive models, a trait likely shared by the target compound due to its moderate molecular weight (≈421.5 g/mol) and polar sulfonyl moiety .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1,3,4-oxadiazole derivatives like 3-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylhydrazides using dehydrating agents like POCl₃ or coupling reactions between carboxylic acids and amidoximes. For example, and describe the use of General Procedures A/B with reagents such as 3-substituted benzoyl chlorides or acids, oxalyl chloride, and pyridine to form oxadiazole cores. Key steps include:
- Procedure A : Reacting amidoxime intermediates with acyl chlorides in pyridine (yields 24–60%).
- Procedure B : Using carboxylic acids activated by oxalyl chloride, followed by coupling with amidoximes.
- Optimization of reaction time, temperature (e.g., reflux in THF), and purification via column chromatography or recrystallization (e.g., CH₃OH) is critical for improving yields .
Q. How can researchers validate the structural purity of synthesized 1,3,4-oxadiazole derivatives?
- Methodological Answer : Characterization relies on multimodal analysis:
- NMR Spectroscopy : ^1H and ^13C NMR to confirm substituent integration and coupling patterns (e.g., fluorine splitting in 3-fluoro substituents, as in ).
- Mass Spectrometry : ESI-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 620.09 for a related compound in ).
- HPLC : Retention time and peak symmetry (95–100% purity) ensure absence of byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the antifungal activity of 1,3,4-oxadiazole derivatives targeting sterol 14α-demethylase (CYP51)?
- Methodological Answer : Structural analogs of this compound (e.g., VNI derivatives in and ) inhibit fungal CYP51 by:
- Binding Mode : The oxadiazole ring and benzamide moiety occupy the enzyme’s active site, disrupting substrate access.
- Crystallographic Data : X-ray structures (e.g., Aspergillus fumigatus CYP51) show hydrogen bonding between the oxadiazole nitrogen and heme propionate groups (bond lengths ~2.8 Å).
- Enzyme Inhibition Assays : IC₅₀ values against Candida albicans and A. fumigatus CYP51 are determined via UV-Vis spectroscopy using lanosterol as substrate .
Q. How do substituents like the phenylsulfonyl group influence bioactivity and metabolic stability?
- Methodological Answer :
- Electron-Withdrawing Effects : The phenylsulfonyl group enhances metabolic stability by reducing oxidative degradation ( notes microsomal stability assays using liver microsomes).
- Hydrogen Bonding : Sulfonyl oxygen atoms participate in non-classical H-bonds (e.g., C–H···O interactions in ), improving target binding.
- Lipophilicity : LogP values (calculated via Molinspiration) must balance membrane permeability and solubility. Compounds violating Lipinski’s rules (e.g., logP >5) show reduced bioavailability .
Q. What computational approaches are used to predict binding affinities of oxadiazole derivatives?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina simulate ligand-enzyme interactions (e.g., docking into hCA II in ).
- MD Simulations : Assess stability of ligand-CYP51 complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values .
Data Contradictions and Resolution
Q. Why do similar 1,3,4-oxadiazole derivatives exhibit varying antifungal potencies despite structural homology?
- Analysis :
- Substituent Positioning : Meta-fluorine (vs. para) on the benzamide ring alters steric hindrance in the CYP51 binding pocket ( ).
- Enzyme Polymorphisms : C. albicans CYP51 mutations (e.g., Y132H) reduce azole affinity, necessitating strain-specific IC₅₀ testing.
- Microsomal Stability : Derivatives with trifluoromethyl groups ( ) show higher half-lives (>2 hrs) but may have lower solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
